2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid
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Overview
Description
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is a chemical compound with a unique structure that includes both fluorine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its targets, while the sulfur atom can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-4,6-bis(β-styryl)-1,3,2-dioxaborines: These compounds also contain fluorine atoms and have applications in sensing and imaging.
2,2-Difluoro-1,3,2-dioxaborines: Known for their photophysical properties and use in biomedical imaging.
Uniqueness
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination can provide distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H6F2O4S |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H6F2O4S/c1-16-7-4(8(12)13)2-3-5-6(7)15-9(10,11)14-5/h2-3H,1H3,(H,12,13) |
InChI Key |
HZNMXZKKCMGKAN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O |
Origin of Product |
United States |
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